

4-BROMO-3-METHOXYPHENOL BENZYL ETHER

chemical properties

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Compound of Interest

Compound Name: **4-BROMO-3-METHOXYPHENOL
BENZYL ETHER**

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Technical Guide: 4-Bromo-3-methoxyphenol Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-bromo-3-methoxyphenol benzyl ether**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

4-Bromo-3-methoxyphenol benzyl ether, with the CAS number 171768-67-5, is an aromatic ether.^[1] Its structure incorporates a phenyl ring substituted with bromo, methoxy, and benzyloxy groups, making it a valuable intermediate in organic synthesis.^[1]

Table 1: Chemical and Physical Properties of **4-Bromo-3-methoxyphenol Benzyl Ether**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ BrO ₂	[1]
Molecular Weight	293.16 g/mol	[1]
CAS Number	171768-67-5	[1]
Appearance	Liquid	
Boiling Point	377.8 °C at 760 mmHg	[1]
Density	1.367 g/cm ³	[1]
Refractive Index	1.584	[1]
Flash Point	166.1 °C	[1]
Vapor Pressure	1.43E-05 mmHg at 25°C	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	

Note: Melting point and solubility data are not readily available in the searched literature.

Synthesis

The synthesis of **4-bromo-3-methoxyphenol benzyl ether** typically proceeds via a Williamson ether synthesis. This involves the reaction of the precursor, 4-bromo-3-methoxyphenol, with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.

Synthesis of the Precursor: 4-Bromo-3-methoxyphenol

A common method for the synthesis of 4-bromo-3-methoxyphenol involves the bromination of 3-methoxyphenol.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxyphenol

- Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous sodium sulfate.
- Procedure:

- Dissolve 3-methoxyphenol (1.0 equivalent) in tetrahydrofuran (THF) at room temperature.
- Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.
- Stir the resulting yellow reaction mixture at room temperature for 12 hours.
- Quench the reaction by adding sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude residue using flash chromatography (e.g., eluting with 10-30% ethyl acetate in hexanes) to yield 4-bromo-3-methoxyphenol.[2]

Synthesis of 4-Bromo-3-methoxyphenol Benzyl Ether

The following is a representative protocol for the benzylation of 4-bromo-3-methoxyphenol.

Experimental Protocol: Williamson Ether Synthesis

- Materials: 4-bromo-3-methoxyphenol, Benzyl bromide, Potassium carbonate, Acetone.
- Procedure:
 - In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.
 - Carefully add benzyl bromide (0.9-1.1 equivalents) to the reaction mixture.
 - Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C sand bath temperature).
 - Maintain reflux for approximately two hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.

- Filter the solid potassium salts and wash with acetone.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to yield **4-bromo-3-methoxyphenol benzyl ether**.

Reactivity and Potential Applications

The chemical structure of **4-bromo-3-methoxyphenol benzyl ether** offers several sites for further functionalization, making it a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aromatic rings can undergo electrophilic substitution reactions.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its utility lies in its ability to be incorporated into the synthesis of novel compounds with potential therapeutic or biological activities.^[1] For instance, bromo- and methoxy-substituted aromatic compounds are common motifs in drug candidates.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 3-methoxyphenol to **4-bromo-3-methoxyphenol benzyl ether**.



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Caption: Synthesis pathway of **4-bromo-3-methoxyphenol benzyl ether**.

Spectroscopic Data

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **4-bromo-3-methoxyphenol benzyl ether** are not extensively available in the public domain through the conducted searches. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment. For the precursor, 4-bromo-3-methoxyphenol, some spectroscopic information is available in the literature.[3]

Safety Information

Handling of **4-bromo-3-methoxyphenol benzyl ether** should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4] Store the compound in a tightly closed container in a dry and cool place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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